2-(2-Bromopyrimidin-4-yl)acetonitrile
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Overview
Description
2-(2-Bromopyrimidin-4-yl)acetonitrile is an organic compound with the molecular formula C7H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyrimidin-4-yl)acetonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 2-bromo-4-methylpyridine with Bredereck’s reagent . The reaction conditions often include the use of organic solvents and bases to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2-bromopyrimidin-4-yl)acetic acid.
Scientific Research Applications
2-(2-Bromopyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-4-yl)acetonitrile: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(6-Bromopyrimidin-4-yl)acetonitrile: This is another brominated pyrimidine derivative with different substitution patterns.
Uniqueness
2-(2-Bromopyrimidin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2 |
InChI Key |
DQBRSISCXRMJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CC#N)Br |
Origin of Product |
United States |
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